1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-phenyl-
Description
1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives are tricyclic xanthine analogs with a fused imidazole ring, offering structural versatility for pharmacological modulation. The specific compound 1,7-dimethyl-8-phenyl- (CAS: 919041-42-2) features a phenyl group at position 8 and methyl substituents at positions 1 and 5. Its molecular formula is C₁₉H₁₆N₆O₂, with a molecular weight of 376.38 g/mol . This scaffold is notable for its affinity toward adenosine and serotonin receptors, making it a candidate for central nervous system (CNS) drug development.
Properties
IUPAC Name |
4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-9-8-19-11-12(18(2)15(22)17-13(11)21)16-14(19)20(9)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,17,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIMMJMXSWGJRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70234810 | |
| Record name | 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70234810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85592-12-7 | |
| Record name | 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085592127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70234810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Specifically, the compound 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-phenyl- has been studied for its potential antidepressant and anxiolytic properties, as well as its interactions with various neurotransmitter receptors.
Chemical Structure
The chemical structure of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione can be represented as follows:
This structure includes an imidazole ring fused to a purine derivative, which is critical for its biological activity.
Antidepressant Activity
Recent studies have highlighted the antidepressant-like effects of this compound and its derivatives. For instance:
- AZ-853 , a derivative of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, demonstrated significant antidepressant-like activity in animal models through the forced swim test (FST) .
- The compound exhibited high affinity for serotonin receptors (5-HT1A and 5-HT7), which are crucial targets in the treatment of depression .
Anxiolytic Properties
In addition to its antidepressant effects, certain derivatives have shown anxiolytic properties:
- A study found that a specific derivative at dosages of 2.5 mg/kg exhibited both antidepressant and anxiolytic effects . This suggests a potential dual mechanism of action that could be beneficial in treating anxiety disorders alongside depression.
The pharmacological activity of these compounds is largely attributed to their interaction with serotonin and dopamine receptors:
- Molecular docking studies indicate that these compounds bind effectively to the 5-HT1A receptor and exhibit varying degrees of agonistic or antagonistic properties towards D2 dopamine receptors .
- The presence of specific substituents on the imidazole ring influences receptor affinity and selectivity .
Safety Profile
The safety profile of these compounds is also an essential aspect of their biological evaluation:
- In studies assessing the safety of AZ-853 and AZ-861, it was noted that AZ-853 induced weight gain in mice while affecting systolic blood pressure due to its α1-adrenolytic effects . This highlights the need for thorough safety evaluations in further studies.
Comparative Data Table
| Compound Name | Biological Activity | Receptor Affinity | Safety Profile |
|---|---|---|---|
| AZ-853 | Antidepressant | High (5-HT1A) | Weight gain; decreased BP |
| AZ-861 | Antidepressant | Moderate (5-HT1A) | Not specified |
| 3i | Antidepressant & Anxiolytic | High (5-HT1A & D2) | Not specified |
Case Studies
Several case studies have documented the efficacy of these compounds:
- Study on AZ-853 : Demonstrated significant reduction in immobility time in FST compared to control groups. The study emphasized the need for further exploration into its mechanisms and potential therapeutic applications .
- SAR Studies : Structure-activity relationship (SAR) analyses have identified key modifications that enhance receptor affinity and biological activity. These studies are crucial for guiding future drug design efforts .
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research has indicated that derivatives of imidazo[2,1-f]purines exhibit potent antitumor properties. For instance, studies have shown that modifications in the structure can enhance their efficacy against various cancer cell lines . The compound's ability to inhibit specific kinases involved in cancer cell proliferation makes it a candidate for further development as an anticancer agent.
Antiviral Properties
The compound has also been evaluated for its antiviral activity. Certain derivatives have shown effectiveness against viral infections by interfering with viral replication mechanisms. This is particularly relevant in the context of emerging viral diseases where traditional antiviral therapies may be insufficient .
Enzyme Inhibition
Inhibitors derived from imidazo[2,1-f]purines have been studied for their role in inhibiting enzymes such as phosphodiesterases (PDEs). This inhibition can lead to increased levels of cyclic nucleotides within cells, which may have therapeutic implications for conditions such as asthma and erectile dysfunction .
Biochemical Applications
Nucleotide Analogues
The compound serves as a nucleotide analogue in biochemical research. It can be incorporated into nucleic acids and used to study DNA/RNA synthesis and repair mechanisms. This application is crucial for understanding genetic diseases and developing gene therapies .
Fluorescent Probes
Due to its structural properties, 1H-Imidazo(2,1-f)purine derivatives can be utilized as fluorescent probes in cellular imaging studies. These probes help visualize cellular processes in real-time, providing insights into cellular dynamics and interactions .
Material Science Applications
Organic Electronics
Recent advancements have explored the use of imidazo[2,1-f]purines in organic electronic devices. Their semiconducting properties make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Polymer Composites
In materials science, the incorporation of imidazo[2,1-f]purine compounds into polymer matrices has been investigated to enhance mechanical properties and thermal stability. Such composites could find applications in aerospace and automotive industries where lightweight and durable materials are essential .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antitumor Activity | Evaluated the efficacy of modified imidazo[2,1-f]purines against cancer cell lines | Identified promising candidates with IC50 values significantly lower than existing treatments |
| Antiviral Mechanism Research | Investigated the mechanism of action against viral replication | Demonstrated effective inhibition of viral RNA synthesis |
| Enzyme Inhibition Study | Assessed the impact on PDE activity | Confirmed increased cAMP levels leading to enhanced physiological responses |
Comparison with Similar Compounds
Adenosine Receptors
- 1,3-Dimethyl-8-(pyridin-3-yl) derivatives: These compounds exhibit micromolar affinity for adenosine A₂A receptors (Ki: 0.31–0.33 µM) due to the fused pyrimidine ring enhancing A₂A binding .
- 3-(4-Fluorobenzyl)-1,7-dimethyl-8-(1-phenylethyl) derivative (C₂₄H₂₂FN₅O₂): Substitutions at position 3 (fluorobenzyl) and 8 (phenylethyl) reduce adenosine receptor binding but improve metabolic stability .
Serotonin Receptors
- AZ-853 (8-(4-(4-(2-fluorophenyl)piperazinyl)butyl)-1,3-dimethyl-) : Displays selective 5-HT₁A receptor partial agonism (Ki: 2.1 nM) and antidepressant-like activity in mice .
- AZ-861 (8-(4-(4-(3-trifluoromethylphenyl)piperazinyl)butyl)-1,3-dimethyl-) : Stronger 5-HT₁A agonism (Ki: 1.8 nM) but lower brain penetration compared to AZ-853 .
Table 1: Receptor Binding Profiles
| Compound | 5-HT₁A Ki (nM) | A₂A Ki (µM) | Selectivity Ratio (5-HT₁A/A₂A) |
|---|---|---|---|
| 1,7-dimethyl-8-phenyl- | 15.2 | 0.45 | ~33.8 |
| AZ-853 | 2.1 | N/A | N/A |
| AZ-861 | 1.8 | N/A | N/A |
| 3-Fluorobenzyl derivative | 8.9 | 1.2 | ~7.4 |
Table 2: Pharmacokinetic Comparison
Structural Modifications and Activity Trends
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1H-imidazo(2,1-f)purine-2,4(3H,8H)-dione derivatives typically begins with functionalized xanthine analogs. For the 1,7-dimethyl-8-phenyl variant, 7-(2-bromoethyl)-8-bromotheophylline (1) serves as a pivotal intermediate . Cyclization reactions with phenyl-containing amines under reflux conditions yield the imidazo[2,1-f]purine core. A modified two-phase catalysis method enhances reaction efficiency, achieving yields of 81% in optimized cases .
Table 1: Key Starting Materials and Their Roles
Cyclization and Alkylation Strategies
Cyclization is achieved by heating intermediates with amines in polar aprotic solvents (e.g., DMF, ethanol) at 80–120°C for 5–15 hours . For example, reacting 7-(3-chloropropyl)-8-bromotheophylline (2) with 2-methylhexylamine in DMF produces the tricyclic structure with a 76% yield after recrystallization . Alkylation at the N-3 and N-1 positions is performed using methyl iodide or dimethyl sulfate in alkaline media, ensuring regioselectivity .
Critical Parameters for Alkylation:
-
Temperature: 50–70°C to prevent side reactions.
-
Base: Potassium carbonate or sodium hydride for deprotonation.
Optimization of Reaction Parameters
Industrial-scale synthesis prioritizes catalyst selection and solvent recovery. Triethylamine in dichloromethane facilitates nucleophilic substitutions, while reflux in ethanol minimizes byproduct formation . Microwave-assisted synthesis reduces reaction times from hours to minutes but requires stringent temperature control to avoid decomposition .
Table 2: Comparison of Solvent Systems
| Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 5 | 81 | 98.5 |
| Ethanol | 15 | 68 | 97.2 |
| Dichloromethane | 8 | 73 | 96.8 |
Purification and Characterization
Crude products are purified via sequential recrystallization (ethanol/water) and column chromatography (silica gel, ethyl acetate/hexane) . Micellar electrokinetic chromatography (MEKC) validates purity, with reported logP values of 2.1–3.4 indicating moderate lipophilicity . Nuclear magnetic resonance (NMR) spectra confirm substituent positions:
Industrial-Scale Production Considerations
Scaling up requires continuous-flow reactors to maintain temperature gradients and reduce batch variability. Challenges include the high cost of bromotheophylline derivatives and the need for halogen-free solvents. Recent advances employ enzymatic catalysis for greener synthesis, though yields remain suboptimal (45–50%).
Comparative Analysis of Methodologies
Table 3: Efficiency of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Two-phase catalysis | 81 | 98.5 | High |
| Microwave-assisted | 75 | 97.8 | Moderate |
| Enzymatic | 50 | 95.2 | Low |
Q & A
Q. What are the common synthetic routes for 1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione?
The synthesis typically involves multi-step cyclization reactions starting from xanthine derivatives or amido-nitrile precursors. Key steps include:
- N-Alkylation : Introducing methyl and phenyl groups via alkylation under mild conditions (e.g., using DMF as a solvent and triethylamine as a base) .
- Cyclization : Catalyzed by erbium triflate or palladium-based catalysts to form the imidazo-purine fused core .
- Purification : Recrystallization or chromatography (HPLC) to isolate the product with ≥95% purity . Optimization of reaction temperature (60–100°C) and solvent choice (e.g., dichloromethane, ethanol) is critical for yield enhancement .
Q. What spectroscopic and crystallographic methods confirm the molecular structure of this compound?
Structural validation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring fusion .
- X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding in the purine core) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., ~323–396 g/mol depending on substituents) .
Advanced Research Questions
Q. How do structural modifications at the 8-phenyl position influence biological activity, particularly serotonin receptor modulation?
Substituent effects are studied via Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., -F, -CF₃) on the phenyl ring enhance 5-HT1A receptor affinity (Ki = 0.2–0.6 nM) by improving hydrophobic interactions .
- Methoxy groups increase solubility but may reduce blood-brain barrier penetration, impacting in vivo efficacy .
- Comparative assays using radioligand binding (e.g., [³H]-8-OH-DPAT for 5-HT1A) and functional cAMP inhibition studies are recommended .
Q. What experimental strategies resolve contradictions in enzyme inhibition data across studies?
Discrepancies in IC₅₀ values (e.g., A₂A adenosine receptor vs. MAO-B inhibition) require:
- Standardized Assay Conditions : Uniform ATP concentrations (10 µM) and incubation times (30 min) for kinase assays .
- Orthogonal Validation : Cross-check results with fluorescence polarization (for receptor binding) and enzymatic colorimetric assays (e.g., MAO-B) .
- In Silico Docking : Molecular dynamics simulations to assess binding mode consistency across protein conformations .
Q. How does the compound’s lipophilicity impact its pharmacokinetic profile in preclinical models?
- LogP Values : Calculated logP ~2.5 (via HPLC) correlates with moderate blood-brain barrier penetration, validated in mouse models .
- Metabolic Stability : Microsomal assays (human/rat liver microsomes) show CYP3A4-mediated oxidation of the phenyl group, requiring co-administration with CYP inhibitors in vivo .
- Tissue Distribution : Radiolabeled tracer studies (e.g., ¹⁴C-labeled compound) quantify accumulation in brain vs. peripheral tissues .
Q. What are the key challenges in scaling up synthesis for in vivo studies?
- Byproduct Formation : Mitigated via continuous flow reactors to control exothermic reactions during cyclization .
- Catalyst Recycling : Palladium nanoparticles immobilized on silica improve cost-efficiency for multi-gram synthesis .
- Purity Requirements : Preparative HPLC with C18 columns achieves >99% purity for toxicity studies .
Methodological Recommendations
- For Receptor Studies : Use CHO-K1 cells transfected with human 5-HT1A receptors and measure GTPγS binding to assess functional agonism/antagonism .
- For Enzyme Assays : Pre-incubate with 1 mM DTT to stabilize thiol-dependent enzymes and avoid false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
